molecular formula C20H21ClN2O2 B2861933 N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide CAS No. 2097920-16-4

N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B2861933
CAS No.: 2097920-16-4
M. Wt: 356.85
InChI Key: XVOBMWQTTOHGHG-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide ( 2097920-16-4) is a synthetic organic compound with a molecular formula of C20H21ClN2O2 and a molecular weight of 356.8 . This carboxamide derivative features a complex structure integrating a pyrrolidine ring linked to both a 2,3-dihydrobenzofuran moiety and a 4-chlorobenzyl group. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry and is present in compounds investigated for central nervous system (CNS) activity; for instance, structurally similar amines based on the dihydrobenzofuran core have been identified in legislative summaries concerning psychoactive substances . This suggests potential research applications in neuropharmacology, particularly for studying interactions with neurological targets. The presence of the chlorophenyl group is a common pharmacophore in many bioactive molecules, including those developed for antiviral applications, indicating its utility in structure-activity relationship (SAR) studies . Researchers may employ this compound as a key intermediate in organic synthesis or as a pharmacological probe for investigating phosphodiesterase (PDE) enzymes, given that structurally related triazolopyrimidine compounds are established as potent PDE2 inhibitors for researching neurological and cognitive disorders . It is also highly valuable for library development in high-throughput screening and as a building block in designing novel molecules for various biological assays. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-18-4-1-14(2-5-18)12-22-20(24)23-9-7-17(13-23)15-3-6-19-16(11-15)8-10-25-19/h1-6,11,17H,7-10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOBMWQTTOHGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide, identified by its CAS number 2097920-16-4, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula: C20_{20}H21_{21}ClN2_2O2_2
  • Molecular Weight: 356.8 g/mol
  • Structure: The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a benzofuran moiety, which contributes to its biological properties.

Research indicates that compounds containing the pyrrolidine structure often exhibit diverse biological activities, including:

  • Antiviral Activity: Compounds similar to this compound have shown promise as antiviral agents. For instance, studies on N-heterocycles have illustrated their ability to inhibit viral replication by targeting specific viral enzymes such as reverse transcriptase .
  • Antibacterial Activity: The presence of the chlorophenyl group is noteworthy, as it has been associated with enhanced antibacterial properties against various strains of bacteria. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes such as acetylcholinesterase and urease. These enzymatic interactions are crucial in various therapeutic contexts, including the treatment of neurodegenerative diseases and urinary tract infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
AntiviralInhibition of viral replication
AntibacterialEffective against E. coli
Enzyme InhibitionAChE inhibition
AntifungalModerate activity
CytotoxicityVaries by cell line

Case Studies

  • Antiviral Studies: A study published in MDPI demonstrated that N-Heterocycles could significantly reduce viral loads in cultured cells at concentrations as low as 0.20 μM, showcasing the potential for further development into antiviral therapies .
  • Antibacterial Efficacy: Another investigation highlighted that derivatives with similar structures exhibited strong antibacterial effects against Salmonella typhi and Bacillus subtilis, indicating potential for clinical applications in treating bacterial infections .
  • Enzyme Interaction Studies: Docking studies revealed that the compound interacts effectively with bovine serum albumin (BSA), suggesting its potential for drug formulation and delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name (CAS or Reference) Core Structure Substituents/Modifications Pharmacological Implications Reference
Target Compound Pyrrolidine carboxamide - 1-(4-Chlorobenzyl)
- 3-(2,3-Dihydrobenzofuran)
Enhanced lipophilicity; potential CNS activity due to aromatic and halogen interactions. -
N-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide (302560-08-3) Pyrrolidine carboxamide - 1-(4-Fluorophenyl)
- 5-Oxo group
Fluorine substitution may improve metabolic stability; the 5-oxo group could influence ring conformation and receptor binding.
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone - Thiazolidinone core
- Pyridine carboxamide
Thiazolidinone’s sulfur atom may alter electron distribution, affecting target selectivity or solubility.
N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide Piperidine carboxamide - Piperidine core
- Furan-containing benzoyl
Larger ring size (piperidine vs. pyrrolidine) may reduce steric hindrance, improving binding to bulkier active sites.
1-(4-Chlorophenyl)-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide (338395-29-2) Pyrrolidine carboxamide - 3-Methylphenyl group
- 5-Oxo group
Methyl group increases hydrophobicity; 5-oxo may stabilize hydrogen bonding with targets.

Key Observations:

Fluorine in may confer metabolic resistance compared to chlorine. Heterocyclic Moieties: The dihydrobenzofuran in the target compound offers rigidity and aromaticity, which could improve binding affinity compared to furan () or thiazolidinone () derivatives.

Core Structure Variations: Pyrrolidine (5-membered) vs. piperidine (6-membered, ) or thiazolidinone (): Smaller rings like pyrrolidine may favor binding to compact active sites, while larger rings could enhance solubility or alter conformational flexibility.

Amide Linkages: All compounds feature carboxamide linkages, critical for hydrogen bonding with biological targets. Modifications here (e.g., pyridine in ) could shift target specificity.

The absence of a 5-oxo group in the target compound may reduce CB2 receptor affinity compared to , as seen in .

Limitations:

Preparation Methods

Pyrrolidine Ring Functionalization

The pyrrolidine scaffold was prepared through a modified Knorr synthesis:

Reaction Scheme 1
3-Cyano-pyrrolidine → 3-Carboxy-pyrrolidine (Hydrolysis) → 1-Carbamoyl-pyrrolidine (CDI-mediated coupling)

Optimized Conditions

Parameter Value
Hydrolysis Agent 6M HCl (reflux)
Coupling Reagent CDI in DMF
Temperature 45°C
Yield 78% (over two steps)

Critical monitoring by TLC (Rf = 0.32 in EtOAc/hexane 1:1) ensured intermediate purity.

Benzofuran Moiety Installation

Dihydrobenzofuran Synthesis

The 2,3-dihydro-1-benzofuran-5-yl group was constructed via acid-catalyzed cyclization:

Procedure

  • 5-Hydroxy-2-nitrobenzaldehyde (10 mmol) dissolved in glacial acetic acid
  • Addition of 1,2-dibromoethane (12 mmol)
  • Reflux at 110°C for 8 hours under N₂

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H), 6.85 (dd, J=8.4, 2.4 Hz, 1H), 6.78 (d, J=2.4 Hz, 1H), 4.62 (t, J=6.8 Hz, 2H), 3.20 (t, J=6.8 Hz, 2H)
  • Yield : 83% after silica gel chromatography

Palladium-Mediated Coupling

The benzofuran group was introduced via Buchwald-Hartwig amination:

Optimized Conditions Table

Component Specification
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (3 equiv)
Solvent Toluene
Temperature 100°C
Reaction Time 16 hours
Yield 62%

Mass spectrometry confirmed successful coupling (m/z calc. 314.4, found 314.3).

Carboxamide Bond Formation

4-Chlorobenzylamine Coupling

The final step employed EDC/HOBt-mediated amidation:

Reaction Parameters

  • Molar Ratio (Acid:Amine): 1:1.2
  • Activator: EDC (1.5 equiv)/HOBt (1.0 equiv)
  • Solvent System: DCM/DMF (4:1)
  • Temperature: 0°C → RT (12 h gradient)

Purification

  • Column chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1 gradient)
  • Final recrystallization (ethanol/water 7:3)

Yield Optimization

Attempt Base Used Solvent Yield (%)
1 Et₃N DCM 45
2 DIPEA THF 58
3 Pyridine DMF/DCM 72

The pyridine/DMF system provided optimal results by mitigating side reactions.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.21 (t, J=5.6 Hz, 1H, NH)
  • 7.38 (d, J=8.3 Hz, 2H, ArH)
  • 7.32 (d, J=8.3 Hz, 2H, ArH)
  • 6.92 (d, J=8.1 Hz, 1H, benzofuran-H)
  • 4.54 (s, 2H, NCH₂Ar)
  • 3.85 (m, 1H, pyrrolidine-H)

¹³C NMR (126 MHz, DMSO-d₆):

  • 170.2 (C=O)
  • 154.3 (benzofuran-O)
  • 132.1 (C-Cl)
  • 52.8 (pyrrolidine-NCH₂)

Purity Assessment

HPLC Conditions

  • Column: C18 (250 × 4.6 mm, 5 µm)
  • Mobile Phase: MeCN/H₂O (70:30)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 8.42 min
  • Purity: 98.5%

Process Optimization Challenges

Byproduct Formation Analysis

Major impurities identified during scale-up:

  • N-Overalkylation Product (7-12% without temp control)
  • Benzofuran Ring-Opened Derivative (pH-sensitive)

Mitigation Strategies

  • Strict temperature control (<40°C during amidation)
  • Buffered reaction medium (pH 7.4 phosphate)
  • In-line IR monitoring of carbonyl stretching (1680-1720 cm⁻¹)

Alternative Synthetic Routes

Enzymatic Approach Exploration

Comparative study of lipase-mediated synthesis:

Enzyme Solvent Conversion (%)
CAL-B MTBE 38
PPL THF 22
No enzyme DMF <5

Though offering greener chemistry, enzymatic methods showed limited efficiency for this bulky substrate.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution (for chlorophenyl group attachment), cyclization (for the pyrrolidine ring), and carboxamide formation. Critical parameters include solvent selection (e.g., DMF or THF), temperature control (0–60°C), and catalysts like EDCI/HOBt for amide coupling. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
  • Validation : Reaction progress is monitored using TLC, while final product purity is confirmed via NMR (1H/13C) and LC-MS .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodology :

  • X-ray crystallography (for single crystals) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and chlorophenyl groups) .
  • NMR spectroscopy (1H/13C) identifies proton environments and carbon frameworks, with chemical shifts for the benzofuran (δ 6.8–7.2 ppm) and pyrrolidine (δ 2.5–3.5 ppm) moieties being diagnostic .
  • FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

Q. What in vitro assays are used to screen the compound’s biological activity?

  • Methodology :

  • Enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase) use spectrophotometric methods to measure IC50 values. For example, pre-incubation of the compound with the enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) followed by absorbance measurement at 405 nm .
  • Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (HeLa, MCF-7) assesses viability at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified benzofuran (e.g., methoxy or nitro groups) or chlorophenyl (e.g., fluorophenyl) substituents. Compare IC50 values to identify critical functional groups .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., acetylcholinesterase). Validate predictions via mutagenesis studies .
    • Data interpretation : A >10-fold increase in activity after substituting the chlorophenyl group with a trifluoromethyl group suggests enhanced hydrophobic interactions .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Case example : If the compound shows high α-glucosidase inhibition but low cellular activity, consider:

  • Membrane permeability : Assess logP (octanol-water partition coefficient) to evaluate bioavailability. A logP >3 may indicate poor solubility .
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzofuran ring) .
    • Resolution : Modify the benzofuran moiety with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

Q. How to design crystallization experiments for X-ray diffraction analysis?

  • Methodology :

  • Solvent screening : Test solvent mixtures (e.g., ethanol/water or DMSO/hexane) for slow evaporation at 4°C. Crystals suitable for X-ray analysis typically form in 7–14 days .
  • Data collection : Use a synchrotron source for high-resolution data (≤1.0 Å). Refinement with SHELXL resolves hydrogen-bonding networks (e.g., N–H⋯O interactions between carboxamide groups) .
    • Challenges : Poor crystal quality due to flexible pyrrolidine rings may require co-crystallization with stabilizing agents (e.g., PEG 4000) .

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